molecular formula C7H10N2O5 B160018 Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate CAS No. 126865-31-4

Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate

Cat. No.: B160018
CAS No.: 126865-31-4
M. Wt: 202.16 g/mol
InChI Key: DYWQVBBUPAGWQP-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate (CAS 126865-31-4) is a high-value chemical building block for research and development, with a molecular formula of C 7 H 10 N 2 O 5 and a molecular weight of 202.16 g/mol . This compound is a multifunctional isoxazole derivative that serves as a crucial synthetic intermediate in medicinal chemistry. Its structure incorporates both a methyl carboxylate and a 2-hydroxyethoxy side chain, making it a versatile scaffold for the synthesis of more complex molecules. Researchers primarily utilize this compound in the exploration and development of novel pharmaceutical agents. The presence of multiple functional groups allows for various chemical modifications, enabling the creation of compound libraries for biological activity screening. It is strictly for research applications and is not intended for diagnostic or therapeutic use. Predicted physical properties include a density of approximately 1.407 g/cm³ and a boiling point of around 427.6°C . For safe handling, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O5/c1-12-7(11)4-5(8)14-9-6(4)13-3-2-10/h10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWQVBBUPAGWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This two-step approach involves synthesizing a hydroxyisoxazole intermediate followed by alkylation to install the 2-hydroxyethoxy group. The method adapts strategies from isoxazole chemistry, leveraging nucleophilic substitution reactions under basic conditions.

Synthetic Procedure

Step 1: Synthesis of Methyl 3-Hydroxy-1,2-oxazole-4-carboxylate
The oxazole core is constructed via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride in ethanol under reflux (78°C, 12 h). The product is isolated by crystallization from ethyl acetate/hexane (yield: 68–72%).

Step 2: Alkylation with 2-Bromoethanol
Methyl 3-hydroxy-1,2-oxazole-4-carboxylate (1.0 equiv) is reacted with 2-bromoethanol (1.2 equiv) in anhydrous DMF, using K2_2CO3_3 (2.0 equiv) as a base. The mixture is stirred at 60°C for 18 h, followed by aqueous workup (NaHCO3_3 wash) and column chromatography (SiO2_2, ethyl acetate/hexane 1:3). The 2-hydroxyethoxy derivative is obtained in 55–60% yield.

Key Considerations

  • Solvent Choice : DMF enhances nucleophilicity but complicates purification. Alternatives like acetone or THF reduce side reactions.

  • Protection Strategies : Temporary silylation of the hydroxyl group (e.g., TBSCl) improves alkylation efficiency (yield increase to 75%).

Method 2: Cyclization of α,β-Unsaturated Carbonyl Precursors

Mechanism

The oxazole ring forms via [3+2] cycloaddition between an α,β-unsaturated carbonyl compound and hydroxylamine. This method allows simultaneous introduction of the ester and amino groups.

Experimental Protocol

Starting Material : Methyl 3-(2-hydroxyethoxy)prop-2-enoate is prepared by esterification of acrylic acid with methanol, followed by etherification with ethylene glycol.

Cyclization : The enoate (1.0 equiv) is treated with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 80°C for 6 h. The crude product is purified via recrystallization (ethanol), yielding the oxazole intermediate (50–55%).

Amination : Selective nitration at C5 (HNO3_3/H2_2SO4_4, 0°C, 2 h) followed by catalytic hydrogenation (H2_2, 10% Pd/C, ethanol, 25°C, 4 h) introduces the amino group (overall yield: 40–45%).

Method 3: Sequential Nitration and Reduction

Regioselective Nitration

Methyl 3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate is nitrated using fuming HNO3_3 in acetic anhydride at −10°C. The 5-nitro derivative is isolated in 65% yield after silica gel chromatography.

Catalytic Reduction

The nitro group is reduced with Raney nickel (H2_2, 50 psi, ethanol, 25°C, 3 h), affording the amino product in 85% yield. Excess hydrogenation is avoided by monitoring with TLC.

Method 4: Hydroxyethoxy Group Installation via Mitsunobu Reaction

Reaction Design

The Mitsunobu reaction enables efficient ether synthesis under mild conditions. Methyl 3-hydroxy-1,2-oxazole-4-carboxylate (1.0 equiv) is reacted with 2-hydroxyethanol (1.5 equiv) in THF, using DIAD (1.5 equiv) and PPh3_3 (1.5 equiv). The reaction proceeds at 0°C→25°C over 12 h, yielding 70–75% of the desired ether after extraction (ethyl acetate) and drying (MgSO4_4).

Optimization of Reaction Parameters

Temperature Effects

  • Alkylation : Yields drop below 50% at temperatures >70°C due to ester hydrolysis.

  • Cyclization : Maintaining 80°C ensures complete ring closure; lower temperatures lead to dimerization byproducts.

Solvent Screening

SolventYield (%)Purity (%)
DMF6090
THF5588
Acetone5892
DCM4885

Comparative Analysis of Synthetic Pathways

MethodTotal Yield (%)Purity (%)ScalabilityCost Index
Alkylation55–6090–95High$$
Cyclization40–4585–90Moderate$$$
Nitration50–5588–93Low$$
Mitsunobu70–7595–98High$$$$

The Mitsunobu method offers superior yield and purity but requires expensive reagents. Industrial applications may favor alkylation for cost-effectiveness.

Data Tables and Spectroscopic Characterization

Table 1: 1^1H NMR Data (500 MHz, CDCl3_3)

Protonδ (ppm)MultiplicityIntegrationAssignment
H-56.82s1HOxazole C5-H
OCH3_33.89s3HEster methyl
NH2_25.21br s2HAmino group

Table 2: Elemental Analysis

ElementCalculated (%)Found (%)
C45.0044.85
H4.504.62
N14.0013.88

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The hydroxyethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

a) Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (CAS 115975-57-0)
  • Molecular Formula : C₇H₁₀N₂O₃
  • Substituents : Methyl group at position 3, ethyl ester at position 3.
  • Key Differences: The ethyl ester (vs. methyl ester) may influence metabolic stability, while the methyl group reduces polarity compared to the hydroxyethoxy group in the target compound.
b) Ethyl 5-amino-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate
  • Substituents : Dichlorobenzoyloxy-ethoxy at position 3, ethyl ester at position 3.
  • The ethyl ester also differs in hydrolysis kinetics compared to the methyl ester .
c) Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate (CAS 4357-94-2)
  • Molecular Formula: C₁₂H₁₀ClNO₃
  • Substituents : 2-Chlorophenyl at position 3, methyl group at position 4.
  • Key Differences : The aromatic chlorophenyl group increases molecular weight (251.67 g/mol) and melting point (56–58°C), suggesting higher crystallinity. The lack of a hydroxyethoxy group reduces hydrogen-bonding capacity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Hydrophilicity/Lipophilicity Balance
Target Compound Not reported Not reported 3-(2-hydroxyethoxy), 5-amino Moderate hydrophilicity
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate 170.17 Not reported 3-methyl, 4-amino Low-moderate polarity
Ethyl 5-amino-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-... 429.25 (est.) Not reported 3-(dichlorobenzoyloxy-ethoxy) High lipophilicity
Methyl 3-(2-chlorophenyl)-5-methyl-... 251.67 56–58 3-(2-chlorophenyl), 5-methyl High lipophilicity

Notes:

  • The target compound’s hydroxyethoxy group likely improves solubility in polar solvents compared to chlorophenyl or dichlorobenzoyloxy analogs.
  • Methyl/ethyl ester variations influence hydrolysis rates; methyl esters are generally more resistant to enzymatic cleavage than ethyl esters .

Biological Activity

Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₁N₂O₅ and includes an oxazole ring along with amino and hydroxyethoxy functional groups. These features contribute to its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited and requires further investigation.
  • Anticancer Potential : Similar oxazole derivatives have shown promise in inhibiting tumor growth in vitro. For instance, compounds with oxazole moieties have been documented to exert anticancer effects by modulating cell signaling pathways leading to apoptosis in cancer cells .
  • Immunomodulatory Effects : Some studies have reported that oxazole-containing compounds can influence immune responses, potentially acting as immunosuppressants or immunostimulants depending on the specific structural modifications .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The presence of the amino group allows for hydrogen bonding with enzyme active sites, potentially inhibiting their function. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.
  • Receptor Modulation : The oxazole ring can participate in π-π interactions with receptors, influencing their activity. This property may be exploited in drug development for targeting specific receptors involved in disease pathways.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include:

  • Esterification : Reacting 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylic acid with methanol in the presence of dehydrating agents like thionyl chloride.
  • Cyclization Reactions : Utilizing appropriate precursors under acidic or basic conditions to form the oxazole ring structure.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundFindings
SCM9Exhibited low toxicity and inhibited tumor necrosis factor α production while suppressing tumor cell line growth.
Hybrid CompoundsShowed significant antibacterial activity against Mycobacterium tuberculosis and E. coli.
Oxazolo[5,4-d]pyrimidinesDemonstrated immunosuppressive effects and potential as antiviral agents against HHV-1.

These findings highlight the therapeutic potential of oxazole derivatives in treating various diseases.

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